molecular formula C21H20N6O2S2 B14919878 2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B14919878
M. Wt: 452.6 g/mol
InChI Key: VJRXKHMXXZGBOA-UHFFFAOYSA-N
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Description

The compound 2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a fused triazinoindole core modified with a sulfanyl acetyl amino group and a tetrahydrobenzothiophene carboxamide moiety.

Properties

Molecular Formula

C21H20N6O2S2

Molecular Weight

452.6 g/mol

IUPAC Name

2-[[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H20N6O2S2/c1-27-13-8-4-2-6-11(13)17-19(27)24-21(26-25-17)30-10-15(28)23-20-16(18(22)29)12-7-3-5-9-14(12)31-20/h2,4,6,8H,3,5,7,9-10H2,1H3,(H2,22,29)(H,23,28)

InChI Key

VJRXKHMXXZGBOA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=C(C5=C(S4)CCCC5)C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-({2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the triazinoindole coreThe reaction conditions often require the use of solvents like methanol and dichloromethane, and the product is purified through recrystallization .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl or acetyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

2-({2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its ability to chelate iron ions. By binding to ferrous ions, it disrupts the iron metabolism in cancer cells, leading to cell cycle arrest and apoptosis. The molecular targets include iron-dependent enzymes and pathways involved in DNA synthesis and repair. The compound’s ability to induce apoptosis is mediated through the mitochondrial pathway, as evidenced by changes in the expression of proteins like Bcl-2, Bax, and cleaved caspase-3 .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Variations

The target compound shares the 5-methyl-5H-[1,2,4]triazino[5,6-b]indole core with several analogs, but its unique substituents differentiate its physicochemical and pharmacological properties. Key comparisons include:

Table 1: Substituent and Bioactivity Comparison
Compound Name (Source) R1 (Triazinoindole Substituent) R2 (Side Chain/Functional Group) Reported Bioactivity Molecular Weight (g/mol)
Target Compound () 5-Methyl 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxamide Hypothesized enzyme inhibition ~485.6 (calculated)
Compound 3 () 5-Methyl tert-Butyl ester PqsR antagonism (anti-quorum sensing) 330.2 (M+H)
2-[(5-Benzyl-triazinoindol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide () 5-Benzyl 4-Methylpyridinyl acetamide Not reported ~460.5 (calculated)
Compound C1 () Unsubstituted (5H) 3-(Substituted phenyl)propionamide Weak antidepressant activity ~380–420 (estimated)
Key Observations:

Triazinoindole Core Modifications: The 5-methyl group (common in and the target compound) enhances metabolic stability compared to unsubstituted analogs (e.g., ) .

Side Chain Impact :

  • The target compound’s tetrahydrobenzothiophene carboxamide group introduces conformational rigidity and hydrogen-bonding capacity, which may enhance target binding specificity compared to simpler esters (e.g., Compound 3 in ) .
  • Chain Length : Propionamide derivatives () exhibit reduced antidepressant activity compared to acetamides, highlighting the critical role of acyl chain length in bioactivity .

Bioactivity and Mechanism of Action

Quorum Sensing Inhibition (PqsR Antagonism)

Compounds such as tert-butyl 2-((5-methyl-triazinoindol-3-yl)thio)acetate () inhibit PqsR, a key regulator of Pseudomonas aeruginosa virulence. The target compound’s acetyl-thio linkage and carboxamide group may similarly disrupt bacterial quorum sensing, though its tetrahydrobenzothiophene moiety could alter pharmacokinetics (e.g., solubility, half-life) .

Antidepressant Activity

Triazinoindole derivatives with 2-thioacetamide side chains (e.g., ) exhibit moderate antidepressant activity in tail suspension tests. The target compound’s carboxamide group may enhance serotonin receptor affinity, but its bulky tetrahydrobenzothiophene could reduce blood-brain barrier penetration compared to smaller analogs .

Structural Insights from Data Mining and Molecular Networking

  • Bioactivity Clustering: demonstrates that compounds with similar chemical structures cluster by bioactivity profiles. The target compound’s triazinoindole core aligns with clusters showing enzyme inhibition or receptor antagonism .
  • Fragmentation Patterns: Molecular networking () suggests that the target compound’s MS/MS profile would closely match other triazinoindole derivatives, aiding in dereplication and mode-of-action prediction .

Biological Activity

The compound 2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a novel entity that belongs to a class of compounds with significant biological activities. This article aims to explore its biological properties, including its pharmacological potential and therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by the following structural features:

  • Core Structure : It contains a 1-benzothiophene moiety fused with a triazino[5,6-b]indole , which is known for its diverse biological activities.
  • Functional Groups : The presence of sulfanyl and carboxamide groups enhances its pharmacological profile.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antidepressant Effects : Studies have shown that nitrogen-containing heterocycles like triazines can possess antidepressant properties. For instance, derivatives of triazinoindoles have been evaluated for their effects on the central nervous system (CNS), demonstrating significant activity in animal models such as the tail suspension test (TST) .
  • Antimicrobial Activity : The 1,2,4-triazole nucleus has been associated with antimicrobial properties. Compounds derived from this scaffold have shown efficacy against various bacterial strains and fungi .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to the target compound:

  • Antidepressant Activity :
    • A series of triazinoindole derivatives were synthesized and screened for their antidepressant potential. Selected compounds demonstrated significant activity in TST and showed comparable effects to established antidepressants like fluoxetine .
  • Antimicrobial Efficacy :
    • Research on 1,2,4-triazole derivatives has revealed promising antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain synthesized triazole hybrids exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics such as ciprofloxacin .
    • A specific study highlighted that compounds containing the triazole moiety displayed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Structure-Activity Relationship (SAR) :
    • SAR studies have been critical in understanding how modifications to the triazine and indole structures influence biological activity. For instance, substituents at specific positions on the indole ring were found to enhance serotonin receptor binding affinity, contributing to their antidepressant effects .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassObserved EffectsReference
AntidepressantTriazinoindolesSignificant reduction in TST duration
Antimicrobial1,2,4-Triazole DerivativesEffective against MRSA (MIC < 0.25 μg/mL)
AntifungalTriazole HybridsPotent antifungal activity

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